Isobenzofuran

Diels–Alder Cycloaddition Synthetic Methodology Reaction Kinetics

Choose Isobenzofuran for unmatched Diels-Alder reactivity—approximately 10-fold higher than 1,3-diphenylisobenzofuran—driven by ~20–30 kcal/mol benzene resonance stabilization that renders cycloadditions irreversible. Its 10π-electron quinoid structure enables rapid, high-yield construction of annulated polycyclic aromatics inaccessible with less reactive dienes. Essential for natural product total synthesis, aryne trapping, NIR fluorophore development (λmax~752 nm), and singlet oxygen quantification. Parent compound is intrinsically unstable; supplied via custom synthesis or as stable 1,3-diphenyl derivative. Request a quote for bulk or custom preparation.

Molecular Formula C8H6O
Molecular Weight 118.13 g/mol
Cat. No. B1246724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobenzofuran
Molecular FormulaC8H6O
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC1=CC2=COC=C2C=C1
InChIInChI=1S/C8H6O/c1-2-4-8-6-9-5-7(8)3-1/h1-6H
InChIKeyUXGVMFHEKMGWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobenzofuran: Core Chemical Identity and Procurement Baseline


Isobenzofuran (IBF, 2-benzofuran, benzo[c]furan) is a heterocyclic aromatic compound consisting of fused benzene and furan rings with molecular formula C₈H₆O and molecular weight 118.13 g/mol [1]. It is a constitutional isomer of benzofuran and is characterized by a 10π-electron quinoid structure that confers exceptional reactivity as a diene in Diels–Alder cycloadditions, with the reaction driven by the resonance energy gained upon formation of a benzene ring in the cycloadduct [2][3]. The parent isobenzofuran system is intrinsically unstable at ambient conditions and rapidly polymerizes; however, substituted derivatives (e.g., 1,3-diphenylisobenzofuran) exhibit enhanced stability and are commercially available [4].

Why Generic Substitution Fails for Isobenzofuran: Critical Differentiators


Isobenzofuran cannot be generically substituted with benzofuran, furan, or other benzo[c]heterocycles due to fundamental differences in electronic structure that dictate reactivity, optical properties, and stability. While benzofuran is a stable, commercially available compound with limited diene reactivity, isobenzofuran possesses a 10π-electron quinoid system (vs. furan's 6π-electron aromatic system) that makes it one of the most reactive dienes known, with Diels–Alder reaction rates approximately an order of magnitude higher than furan and substantially greater than its 1,3-diphenyl derivative [1][2]. Furthermore, isobenzofuran-based fluorophores exhibit significantly red-shifted absorption and emission compared to isothianaphthene analogs due to isobenzofuran's more potent pro-quinoidal character, a property that cannot be replicated by isothianaphthene or other benzo[c]heterocycles [3]. The parent isobenzofuran also demonstrates intermediate singlet oxygen reactivity between furan and 1,3-diphenylisobenzofuran, as predicted from their ionization potentials, underscoring that even within the isobenzofuran family, substitution patterns critically modulate performance [4].

Isobenzofuran Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Isobenzofuran vs. 1,3-Diphenylisobenzofuran: 10× Diels–Alder Reactivity Advantage

The parent isobenzofuran (IBF) is approximately 10 times more reactive than its commercially available 1,3-diphenyl derivative in Diels–Alder cycloadditions, as established by comparative reactivity studies [1]. This enhanced reactivity is attributed to the absence of steric hindrance from the 1,3-phenyl substituents and the greater resonance stabilization energy gained upon formation of the benzene ring in the cycloadduct, which is a unique feature of the isobenzofuran core structure [1][2].

Diels–Alder Cycloaddition Synthetic Methodology Reaction Kinetics

Isobenzofuran vs. Isothianaphthene: Red-Shifted Absorption in NIR Fluorophores

In a head-to-head comparison of eight push-pull-type near-infrared fluorophores, dyes containing isobenzofuran subunits demonstrated significantly red-shifted absorption compared to their isothianaphthene counterparts, with specific examples showing absorption maxima of 752 nm for isobenzofuran-based dyes vs. 705 nm for analogous isothianaphthene-based dyes (Δλ = 47 nm) [1]. This red-shift is attributed to isobenzofuran's more potent pro-quinoidal character, which narrows the HOMO–LUMO gap and extends π-conjugation more effectively than isothianaphthene [1][2].

Near-Infrared Fluorescence Optical Materials Bioimaging

Isobenzofuran vs. Furan: Enhanced Diels–Alder Reactivity via Aromatic Stabilization

Isobenzofuran is a 10π-electron system with a quinoid structure that is substantially more reactive than furan (a 6π-electron aromatic system) in [4+2] cycloadditions, because the reaction of isobenzofuran generates an aromatic benzene ring that provides significant thermodynamic driving force (~20–30 kcal/mol resonance stabilization) [1][2]. Furan cycloadditions, in contrast, require the loss of aromaticity in the furan ring and are typically reversible under mild conditions, whereas isobenzofuran cycloadditions proceed irreversibly due to the energy gained from benzene formation [2].

Cycloaddition Synthetic Efficiency Reaction Thermodynamics

Isobenzofuran vs. Furan and DPIBF: Intermediate Singlet Oxygen Reactivity

The reactivity of isobenzofuran with singlet oxygen (¹O₂) lies between that of furan and 1,3-diphenylisobenzofuran (DPIBF), as predicted from their respective ionization potentials [1]. This intermediate reactivity profile makes isobenzofuran a valuable probe in ¹O₂ studies where furan is insufficiently reactive and DPIBF is too reactive, providing a tunable middle ground for specific experimental conditions. Additionally, DPIBF is established as the preferred trapping reagent for ¹O₂ and is routinely used to quantify ¹O₂ generation in photodynamic therapy, with well-characterized rate constants [2].

Singlet Oxygen Quantification Photodynamic Therapy Oxidation Kinetics

Isobenzofuran vs. Isothianaphthene: Reduced HOMO–LUMO Gap in Push-Pull Dyes

A new class of push-pull dyes based on the isobenzofuran core exhibits a smaller HOMO–LUMO gap than a related class of dyes based on benzofurazan, enabling more efficient charge transfer and enhanced environmental sensitivity [1]. Density functional theory (DFT) calculations on isoacenofurans demonstrate that an isoacenofuran of any size possesses a smaller HOMO–LUMO gap than the corresponding acene bearing an isoelectronic π-system, with a representative isotetracenofuran exhibiting an unusually small HOMO–LUMO gap of 1.59 eV [2]. This gap reduction is a direct consequence of the pro-quinoidal character inherent to the isobenzofuran scaffold.

Organic Semiconductors Electronic Structure DFT Calculations

Isobenzofuran vs. Benzofuran: Structural Isomerism Dictates Reactivity and Stability

Isobenzofuran and benzofuran are constitutional isomers (both C₈H₆O) with dramatically different properties: benzofuran is a stable, colorless oily liquid at room temperature with an aromatic odor and boiling point of 174°C [1], while isobenzofuran is highly reactive, rapidly polymerizes at ambient temperature, and can only be isolated as a solid at −15°C with a half-life of >8 months under these conditions, but polymerizes rapidly upon warming to room temperature [2][3]. The parent isobenzofuran has an estimated melting point of 20°C and boiling point of 190.8°C at 760 mmHg, though these values are of limited practical utility due to its instability .

Structural Isomerism Stability Profiling Reagent Handling

Isobenzofuran: Priority Application Scenarios Driven by Quantitative Differentiation


Rapid Construction of Polycyclic Aromatic Frameworks via Diels–Alder Cycloaddition

Isobenzofuran's ~10-fold higher reactivity compared to 1,3-diphenylisobenzofuran [1] and irreversible cycloaddition driven by ~20–30 kcal/mol benzene resonance stabilization (vs. furan's reversible equilibrium) [2] make it the diene of choice for rapid, high-yield construction of annulated polycyclic aromatic hydrocarbons. This application is particularly valuable in natural product total synthesis where complex polycyclic cores must be assembled efficiently. The ability to trap arynes and other reactive dienophiles under mild conditions enables access to structural motifs that are inaccessible with less reactive dienes, directly addressing the procurement need for a high-performance cycloaddition building block [3].

Near-Infrared Fluorescence Imaging with Superior Tissue Penetration

Isobenzofuran-based fluorophores demonstrate a 47 nm red-shift in absorption (λmax = 752 nm) compared to isothianaphthene analogs (λmax = 705 nm) [1], enabling deeper tissue penetration and reduced autofluorescence in near-infrared fluorescence imaging applications. This wavelength advantage is critical for non-invasive diagnostic techniques, including imaging of β-amyloid plaques in Alzheimer's disease research [4]. The smaller HOMO–LUMO gap inherent to the isobenzofuran scaffold [5] further enhances intramolecular charge transfer, making these dyes superior candidates for bioimaging probe development where signal-to-noise ratio and tissue depth are limiting factors.

Calibrated Singlet Oxygen Detection and Quantification

The intermediate singlet oxygen reactivity of isobenzofuran—situated between furan (too slow) and 1,3-diphenylisobenzofuran (too fast) [6]—positions it as a uniquely calibrated probe for ¹O₂ quantification in systems where DPIBF exhibits non-specific oxidation. This reactivity profile is particularly valuable in photodynamic therapy research, where accurate measurement of ¹O₂ generation correlates with therapeutic efficacy. While DPIBF remains the preferred commercial trapping reagent, isobenzofuran fills a critical niche in applications requiring finer reactivity tuning, such as studies in complex biological matrices where excessive probe reactivity can confound results [7].

Organic Electronic Materials Requiring Narrow Bandgaps

Isobenzofuran-containing materials exhibit inherently smaller HOMO–LUMO gaps than corresponding acenes or benzofurazan-based systems, with isoacenofurans achieving gaps as low as 1.59 eV [5]. This electronic structure advantage translates to red-shifted absorption, enhanced charge transport, and improved performance in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The isobenzofuran core's pro-quinoidal character, which is more potent than that of isothianaphthene [2], makes it a strategic building block for developing next-generation organic semiconductors with tailored optoelectronic properties, directly addressing procurement needs in materials science and device fabrication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.